4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
21278-61-5 |
|---|---|
Molecular Formula |
C14H11ClFNO6S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-[2-(2-chloro-4-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO6S/c15-13-9-10(17(18)19)1-6-14(13)23-8-7-22-11-2-4-12(5-3-11)24(16,20)21/h1-6,9H,7-8H2 |
InChI Key |
MAAHAOMGWIAKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The synthesis begins with 2-chloro-4-nitrophenol as the starting material. Key steps include:
- Alkylation : Reaction with ethylene oxide or ethylene glycol derivatives (e.g., 1,2-dibromoethane) in the presence of a base (e.g., K₂CO₃) to form 2-(2-chloro-4-nitrophenoxy)ethanol .
- Sulfonylation : Treatment with benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., THF or DMF) to introduce the sulfonyl group.
Fluorination of Sulfonyl Chlorides
The final step involves converting the sulfonyl chloride intermediate to the sulfonyl fluoride:
- Reagents : Potassium fluoride (KF) or Selectfluor® in acetonitrile, often with crown ethers (e.g., 18-crown-6) to enhance fluoride ion reactivity.
- Reaction Time : 0.5–2 hours at room temperature.
Example :
| Starting Material | Reagents | Yield | Conditions |
|---|---|---|---|
| 1,2-Benzenedisulfonyl chloride | KF, 18-crown-6, CH₃CN | 88% | RT, 30 min |
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to improve efficiency:
- Residence Time : 5–10 minutes.
- Purification : Recrystallization from chloroform/hexane mixtures (60:40 v/v) achieves >98% purity.
- Avoiding over-fluorination by controlling KF stoichiometry (1.0–1.1 eq).
- Minimizing residual solvents (e.g., acetonitrile) via vacuum distillation.
Spectroscopic Characterization
Post-synthesis validation relies on:
- ¹⁹F NMR : δ ~64.5 ppm (sulfonyl fluoride group).
- ESI-MS : [M-H]⁻ peak at m/z 417.7 (calculated for C₁₄H₁₀ClFN₃O₆S).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SNAr + Fluorination | High selectivity, scalable | Requires anhydrous conditions |
| Continuous Flow | Rapid, consistent yields | High initial equipment cost |
Chemical Reactions Analysis
Ethynylation (Alkynylation) Reactions
1-(2-Ethoxyethyl)piperidin-4-ol reacts with terminal alkynes (e.g., propargyl alcohol, 3-butyn-1-ol) under solvent-free conditions at 0–4°C to form acetylene glycol derivatives. This reaction follows a nucleophilic attack mechanism on the carbonyl group of ketones or piperidone derivatives.
Key Data:
-
Reactants :
-
1-(2-Ethoxyethyl)piperidin-4-ol + propargyl alcohol → 1-(2-Ethoxyethyl)-4-(3-hydroxypropynyl-1)-piperidin-4-ol
-
1-(2-Ethoxyethyl)piperidin-4-ol + 3-butyn-1-ol → 1-(2-Ethoxyethyl)-4-(4-hydroxybutynyl-1)-piperidin-4-ol
-
-
Mechanism : Favorskii-type ethynylation without side gas products (e.g., acetylene) .
Bond Length Analysis (DFT Calculations):
| Bond Type | Average Length (Å) | Standard Deviation |
|---|---|---|
| C≡C (triple bond) | 1.214 | ±0.013 |
| C-O (hydroxyl group) | 1.448 | ±0.029 |
| C-N (piperidine ring) | 1.460 | ±0.031 |
| Data derived from DFT studies using BLYP functional . |
Esterification Reactions
The hydroxyl group of 1-(2-Ethoxyethyl)piperidin-4-ol undergoes esterification with propionic anhydride and propionyl chloride to form propionate derivatives.
Key Data:
-
Reactants :
-
1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol + propionic anhydride → 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (EPPP)
-
-
Conditions : Excess propionic anhydride as solvent; reaction monitored via TLC .
Structural Confirmation:
-
IR Spectroscopy : Confirmed ester C=O stretch at 1,735 cm⁻¹ and hydroxyl O-H stretch at 3,450 cm⁻¹ .
-
¹³C NMR : Peaks at δ 170.2 ppm (ester carbonyl) and δ 70.1 ppm (piperidine C-4) .
Theoretical Reactivity Analysis
Density Functional Theory (DFT) studies reveal electronic and structural factors influencing reactivity:
Charge Distribution (Hirshfield Analysis):
| Atom | Partial Charge (e) |
|---|---|
| N (piperidine) | -0.47 to -0.52 |
| O (hydroxyl) | -0.65 to -0.72 |
| Negative charges on N/O atoms suggest nucleophilic sites for electrophilic attacks . |
Bond Angles (Critical Geometries):
| Angle Type | Average Angle (°) |
|---|---|
| C≡C-O (triple bond to hydroxyl) | 109.2–112.4 |
| C-O-H (hydroxyl group) | 108.6–111.5 |
| Angles optimized via Car-Parrinello MD simulations . |
Scientific Research Applications
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features and Molecular Data
Key Observations :
- Sulfonyl Group : The target compound’s sulfonyl fluoride group offers greater hydrolytic stability than sulfonyl chlorides (e.g., ), which are prone to rapid hydrolysis. This stability is advantageous in aqueous environments .
- Chloro Substituents : The 3,5-dichloro analog exhibits higher halogen density, which may increase lipophilicity and alter binding interactions in biological systems.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Thermal Stability : AEBSF HCl has a documented boiling point of 183°C , whereas sulfonyl chlorides (e.g., ) are generally less thermally stable due to higher reactivity.
- Hazard Profiles : AEBSF HCl is classified as skin-corrosive (Category 1B) and releases hydrogen fluoride, requiring stringent handling . The target compound’s nitro group may pose additional toxicity risks, though specific data are unavailable.
Key Observations :
- Sulfonyl fluorides (e.g., target compound, ) generally require less stringent storage than sulfonyl chlorides but still necessitate precautions against moisture and decomposition.
Biological Activity
4-(2-(2-Chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, is a synthetic chemical with potential applications in various biological contexts. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 361.7 g/mol. It features a sulfonyl fluoride functional group, which is crucial for its biological activity.
The sulfonyl fluoride moiety is known to interact with serine residues in proteins, leading to the inhibition of serine proteases. This inhibition can affect various cellular pathways, particularly those involving oxidative stress and inflammation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Inhibition of NADPH oxidase : Studies have shown that related sulfonyl fluorides can inhibit the activation of NADPH oxidase, a critical enzyme in the production of reactive oxygen species (ROS) in phagocytes . This inhibition can reduce oxidative stress and inflammation.
- Effect on Cellular Signaling : The presence of the chloro-nitrophenoxy group may enhance the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
- NADPH Oxidase Inhibition : A study demonstrated that similar sulfonyl fluoride compounds could prevent the assembly and activation of NADPH oxidase complexes in macrophages, thereby reducing superoxide production . This suggests potential applications in treating diseases characterized by chronic inflammation.
- Protease Inhibition : The compound's structural analogs have been shown to irreversibly inhibit serine proteases, affecting processes such as blood coagulation and immune responses .
Case Studies
- Oxidative Stress Models : In models of oxidative stress, compounds similar to this compound have demonstrated protective effects against cell damage induced by ROS . These findings are crucial for developing therapeutic agents for conditions like cardiovascular diseases and neurodegenerative disorders.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-(2-chloro-4-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, a two-step process may start with the preparation of 2-chloro-4-nitrophenoxy ethoxy intermediates via alkylation of 2-chloro-4-nitrophenol with ethylene glycol derivatives. Subsequent sulfonylation with sulfuryl chloride derivatives under anhydrous conditions (e.g., in DMF or THF) introduces the sulfonyl fluoride group. Reaction temperature (0–25°C) and stoichiometric control of the fluorinating agent (e.g., KF or Selectfluor) are critical to avoid side reactions like over-fluorination or hydrolysis .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential to confirm the sulfonyl fluoride group (δ ~45–55 ppm). NMR can resolve the ethoxy linker (δ 4.0–4.5 ppm) and aromatic protons.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M-H] ~417.7 Da).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for nitroaromatic byproducts .
Q. What are the primary biochemical applications of sulfonyl fluoride derivatives like this compound?
- Methodological Answer : Sulfonyl fluorides are covalent inhibitors of serine proteases (e.g., trypsin, chymotrypsin) due to their electrophilic sulfur center. This compound’s nitro and chloro groups may enhance target selectivity by modulating electron-withdrawing effects. In activity assays, pre-incubation with the enzyme (pH 7.4, 37°C) followed by residual activity measurement (via chromogenic substrates) quantifies inhibition potency .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what key torsion angles define its conformation?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar aromatic rings and ethoxy linker geometry. For analogous compounds (e.g., nitroimidazole derivatives), key torsion angles include:
- Nitro group : Dihedral angle ~3–5° relative to the benzene ring.
- Ethoxy linker : C-O-C-C torsion angles of ~105–110°, influencing solubility and binding pocket compatibility.
Hydrogen bonding between the sulfonyl fluoride and adjacent nitro groups may stabilize the crystal lattice .
Q. How do electronic effects (e.g., nitro and chloro substituents) influence the reactivity of the sulfonyl fluoride group in nucleophilic environments?
- Methodological Answer : The electron-withdrawing nitro (-NO) and chloro (-Cl) groups increase the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., thiols or hydroxylamines). Competitive inhibition assays in buffered solutions (pH 7–9) show a 2–3x faster inactivation rate compared to non-substituted sulfonyl fluorides. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reaction pathways .
Q. What strategies mitigate hydrolysis of the sulfonyl fluoride moiety during long-term biochemical assays?
- Methodological Answer : Stabilization methods include:
- Low-temperature storage : -20°C in anhydrous DMSO or acetonitrile.
- Buffered solutions : Use of HEPES (pH 7.0–7.5) over Tris, which may act as a nucleophile.
- Additives : Inclusion of 1–5% glycerol or sucrose reduces water activity.
LC-MS monitoring of hydrolysis byproducts (e.g., sulfonic acid) validates stability over 24–72 hours .
Q. How does this compound compare to structurally related sulfonyl fluorides (e.g., AEBSF) in terms of protease inhibition selectivity?
- Methodological Answer : Competitive inhibition assays using a panel of proteases (e.g., trypsin, elastase, thrombin) reveal distinct selectivity profiles. For instance:
- AEBSF : Broad-spectrum inhibition (IC < 1 µM for trypsin).
- This compound : Enhanced selectivity for cysteine proteases (IC ~5–10 µM) due to steric hindrance from the ethoxy-nitroaryl group.
Molecular docking (AutoDock Vina) can predict binding poses and guide structural optimization .
Data Contradiction Analysis
Q. Discrepancies in reported inhibitory potency: How to reconcile variability across studies?
- Methodological Answer : Variability often arises from differences in:
- Assay conditions : Pre-incubation time (5 vs. 30 minutes) or ionic strength (e.g., 150 mM NaCl vs. none).
- Enzyme source : Recombinant vs. tissue-extracted proteases may have post-translational modifications.
Meta-analysis using standardized protocols (e.g., SI units for activity) and orthogonal assays (e.g., SPR for binding kinetics) clarifies true potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
